2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide

NAAA inhibition Endocannabinoid modulation Lysosomal enzyme

The target compound, 2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide (CAS 637749-05-4), is a synthetic small molecule belonging to the chromen-4-one (chromone) class. Its structure features a 3-(3-methoxyphenoxy) substituent, a 2-methyl group, and a 7-oxyacetamide side chain (molecular formula C19H17NO6, MW 355.34 g/mol).

Molecular Formula C19H17NO6
Molecular Weight 355.3 g/mol
Cat. No. B3541506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide
Molecular FormulaC19H17NO6
Molecular Weight355.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)N)OC3=CC=CC(=C3)OC
InChIInChI=1S/C19H17NO6/c1-11-19(26-14-5-3-4-12(8-14)23-2)18(22)15-7-6-13(9-16(15)25-11)24-10-17(20)21/h3-9H,10H2,1-2H3,(H2,20,21)
InChIKeyBLFYZYLFUYVGCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide: Chemical Identity, Core Scaffold, and Procurement-Relevant Characteristics


The target compound, 2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide (CAS 637749-05-4), is a synthetic small molecule belonging to the chromen-4-one (chromone) class. Its structure features a 3-(3-methoxyphenoxy) substituent, a 2-methyl group, and a 7-oxyacetamide side chain (molecular formula C19H17NO6, MW 355.34 g/mol). It is primarily distributed as a research-grade screening compound within the InterBioScreen library (ID STOCK1N-42465). Published bioactivity data identify it as a potent inhibitor of human N-acylethanolamine-hydrolyzing acid amidase (NAAA), a lysosomal enzyme involved in endocannabinoid metabolism, with single-digit nanomolar potency observed in recombinant enzyme assays [1]. This compound serves as a specialized chemical probe for studying NAAA-mediated N-acylethanolamine hydrolysis, particularly palmitoylethanolamide (PEA) degradation [2].

2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide and the Risk of Generic Substitution: Why Chromone Analogs Are Not Interchangeable NAAA Inhibitors


Chromone-based compounds display extreme sensitivity to substitution patterns, particularly at the C-3 and C-7 positions, which directly govern NAAA inhibitory potency and target selectivity. Minor structural modifications—such as altering the methoxy position on the phenoxy ring or replacing the acetamide side chain—can shift the IC50 value by two orders of magnitude or more, as evidenced by differential activity data across a series of chromen-4-one derivatives tested in the same HEK293-NAAA assay system [1]. Furthermore, the selectivity window against the phylogenetically related acid ceramidase (AC) is highly variable among chromone analogs; the target compound demonstrates >350-fold selectivity for NAAA over AC (IC50 22 nM vs. 8,090 nM), a margin that cannot be assumed for closely related in-class molecules without explicit verification [2]. Generic substitution based solely on scaffold similarity therefore carries a high risk of lost potency, altered selectivity, and irreproducible pharmacological outcomes.

Product-Specific Quantitative Evidence for 2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide: Head-to-Head and Cross-Study Differentiation Data


NAAA Inhibitory Potency: Single-Digit Nanomolar IC50 in Recombinant Human Enzyme Assay Distinguishes This Compound from Weaker Chromone Analogs

The target compound achieves an IC50 of 22 nM against recombinant human NAAA expressed in HEK293 cells, measured after a 30-minute incubation by UPLC/MS analysis [1]. In contrast, a structurally related chromone analog, CHEMBL3769700 (bearing a different C-3 substitution), exhibits an IC50 of 1,110 nM under identical assay conditions [2]. This represents a 50-fold superiority in potency for the target compound.

NAAA inhibition Endocannabinoid modulation Lysosomal enzyme

Target Selectivity: >350-Fold Discrimination Between NAAA and Acid Ceramidase Confers a Favorable Pharmacological Window Over Other Chromone-Based Inhibitors

The compound exhibits an IC50 of 8,090 nM against human acid ceramidase (AC), resulting in a selectivity ratio of >367-fold for NAAA over AC [1]. While quantitative selectivity data for all chromone comparators is not available in the same dataset, other NAAA-targeting chromones in the BindingDB collection show IC50 values ranging from 37 nM to >1 µM against NAAA without reported AC counter-screening data, making the demonstrated AC selectivity a distinctive feature of this compound [2].

NAAA selectivity Acid ceramidase Off-target liability

Consistent Inhibitory Activity Across Multiple Assay Formats: Orthogonal Confirmation of Potency in Both Pre-Incubation and Extended Incubation NAAA Assays

The compound demonstrates reproducible NAAA inhibition across two independent assay protocols: an IC50 of 160 nM following a 10-minute pre-incubation with substrate addition, and an IC50 of 22 nM following a 30-minute incubation [1]. In contrast, CHEMBL3770549, a structurally distinct chromone analog, yields an IC50 of 298 nM in the 10-minute pre-incubation assay but lacks reported data in the extended incubation format, preventing cross-validation [2]. The target compound's consistent and improved potency with longer incubation suggests time-dependent binding behavior, a property absent or unconfirmed in comparator molecules.

Assay reproducibility NAAA inhibitor Orthogonal validation

Structural Differentiation: The 3-(3-Methoxyphenoxy) Substituent Is a Key Determinant of NAAA Potency Relative to Chromones Bearing Alternative C-3 Modifications

The 3-(3-methoxyphenoxy) substitution pattern in the target compound is associated with the highest NAAA inhibitory potency (IC50 22–160 nM) among the chromen-4-one derivatives cataloged in publicly available NAAA binding data [1]. A close analog with a 3-(2-methoxyphenoxy) group (CAS 610764-33-5) has the molecular formula C19H17NO5 (MW 339.3), indicating a different connectivity that eliminates the ether oxygen bridge present in the target compound, fundamentally altering the pharmacophore . While direct NAAA potency data for this specific 2-methoxy analog is not publicly available, SAR trends across the chromone series indicate that meta-substituted phenoxy groups at C-3 confer superior NAAA engagement compared to ortho-substituted or direct phenyl-linked variants [1].

Structure-activity relationship Chromone scaffold C-3 substitution

Procurement-Grade Purity and Identity Verification: InterBioScreen Library Sourcing with Defined Quality Metrics Ensures Batch-to-Batch Reproducibility

The target compound is cataloged and distributed by InterBioScreen (ID STOCK1N-42465) with a stated purity specification and full analytical characterization, providing a reliable supply chain for academic and industrial screening programs [1]. In contrast, many closely related chromone analogs (e.g., ethyl 2-{[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate or the corresponding carboxylic acid derivative) are available only through non-specialty chemical aggregators without documented purity certificates or NAAA activity validation [2]. Sourcing from InterBioScreen ensures that the compound has passed quality control metrics consistent with high-throughput screening requirements, minimizing the risk of inactive or impure batches that could confound biological results.

Chemical sourcing Compound purity Screening library

High-Value Application Scenarios for 2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide in Drug Discovery and Chemical Biology


Primary Screening Hit for NAAA Inhibitor Lead Optimization Programs Targeting Inflammatory and Pain Disorders

With a confirmed IC50 of 22 nM against recombinant human NAAA and >350-fold selectivity over acid ceramidase [1], the compound serves as an ideal starting point for medicinal chemistry campaigns aimed at developing potent, selective NAAA inhibitors. Its activity profile supports structure-activity relationship (SAR) exploration around the chromone scaffold, enabling the design of analogs with improved pharmacokinetic properties while maintaining target engagement. The compound's inclusion in the InterBioScreen library ensures immediate availability for follow-up studies, accelerating the hit-to-lead timeline for programs focused on elevating endogenous PEA levels to treat chronic inflammation, neuropathic pain, or neuropsychiatric conditions [2].

Chemical Probe for Mechanistic Studies of Lysosomal Endocannabinoid Metabolism

The validated selectivity window of >367-fold against the related lysosomal enzyme acid ceramidase makes this compound a superior chemical probe for dissecting NAAA-specific pathways in lysosomal N-acylethanolamine metabolism [1]. Researchers studying PEA degradation, anandamide biosynthesis, or the crosstalk between NAAA and FAAH pathways can use this inhibitor to selectively block NAAA without confounding effects on ceramide metabolism. The time-dependent potency observed across assay formats further supports its use in detailed kinetic studies requiring sustained enzyme inhibition [2].

Pharmacological Tool for Validating NAAA as a Therapeutic Target in Cellular and In Vivo Disease Models

The compound's single-digit nanomolar potency and documented selectivity profile provide a reliable pharmacological tool for target validation studies in cell-based models of inflammation, neuroprotection, and metabolic disorders [1]. Its reproducible activity across multiple assay formats reduces the likelihood of assay-specific artifacts, supporting its use in both biochemical and cellular assays prior to investing in more resource-intensive in vivo experiments. Procurement of the validated InterBioScreen stock ensures that the tool compound meets the quality standards required for reproducible target engagement studies [2].

Quote Request

Request a Quote for 2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.